5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring fused with a benzylidene moiety substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione typically involves the reaction of α-cyano-3,4,5-trimethoxy cinnamonitrile or ethyl-α-cyano-3,4,5-trimethoxy cinnamate with 2-imino-4-oxo-2-thiazolidine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is crucial for its antimicrobial activity, as it can disrupt essential metal-dependent processes in microbial cells. Additionally, the compound’s ability to undergo redox reactions contributes to its biological activity by generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: This compound shares the trimethoxybenzylidene moiety but differs in the core structure, which is a naphthalene ring instead of a thiazolidine ring.
Trimethoxy-benzylidene-hydrazine-carboxamide: Similar in having the trimethoxybenzylidene group, but with a hydrazine-carboxamide core.
Uniqueness
5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties The presence of the thiazolidine ring enhances its ability to form stable complexes with metal ions, contributing to its antimicrobial activity
Properties
Molecular Formula |
C13H13NO5S |
---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H13NO5S/c1-17-8-4-7(5-9(18-2)11(8)19-3)6-10-12(15)14-13(16)20-10/h4-6H,1-3H3,(H,14,15,16)/b10-6- |
InChI Key |
QDFOIPGNWHJEBT-POHAHGRESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.